molecular formula C15H18F2N6O3 B11957243 Carbonic acid;2-(4-fluorophenyl)guanidine CAS No. 112677-19-7

Carbonic acid;2-(4-fluorophenyl)guanidine

Cat. No.: B11957243
CAS No.: 112677-19-7
M. Wt: 368.34 g/mol
InChI Key: FHJJUHFOBSQSDG-UHFFFAOYSA-N
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Description

Carbonic acid;2-(4-fluorophenyl)guanidine: is a compound with the molecular formula C8H10FN3O3 It is a derivative of guanidine, a strong organic base, and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbonic acid;2-(4-fluorophenyl)guanidine typically involves the reaction of 4-fluoroaniline with cyanamide, followed by the addition of carbon dioxide. The reaction conditions often include the use of a catalyst, such as copper chloride, and a base, such as potassium carbonate . The reaction proceeds through the formation of an intermediate guanidine derivative, which is then converted to the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid;2-(4-fluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Carbonic acid;2-(4-fluorophenyl)guanidine is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. The guanidine group is known to form hydrogen bonds and electrostatic interactions, which can influence the activity of biological molecules .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the fluorophenyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Carbonic acid;2-(4-fluorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

    Guanidine: A strong organic base with similar chemical properties.

    Biguanide: Contains two guanidine groups and is used in pharmaceuticals.

    N-[2-(4-Fluoro-phenyl)-ethyl]-guanidinium hydrogencarbonate: A related compound with a similar structure

Uniqueness: Carbonic acid;2-(4-fluorophenyl)guanidine is unique due to the presence of both the guanidine and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorophenyl group enhances the compound’s stability and bioavailability, while the guanidine group provides strong basicity and the ability to form hydrogen bonds .

Properties

CAS No.

112677-19-7

Molecular Formula

C15H18F2N6O3

Molecular Weight

368.34 g/mol

IUPAC Name

carbonic acid;2-(4-fluorophenyl)guanidine

InChI

InChI=1S/2C7H8FN3.CH2O3/c2*8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h2*1-4H,(H4,9,10,11);(H2,2,3,4)

InChI Key

FHJJUHFOBSQSDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)F.C1=CC(=CC=C1N=C(N)N)F.C(=O)(O)O

Origin of Product

United States

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